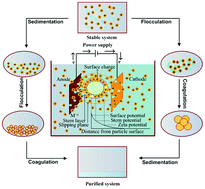Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
RSC Advances Pub Date: 2013-06-27 DOI: 10.1039/C3RA41605D
Abstract
Herein we report a study on the changes in zeta potential during the electrochemical (EC) treatment of basic green 4 (BG) dye solutions. BG is a basic acrylic dye with a triphenylmethane group. It is extensively used in the textile and other industries. This study was conducted in a batch electrochemical reactor using a sacrificial aluminum anode. Zeta potentials were measured with changes in operating variables such as current density (j), initial pH (pH0), and initial dye concentration (C0). The process performance was analyzed in terms of the chemical oxygen demand (COD), total organic carbon (TOC) and decolorization efficiency along with important cost-related parameters such as electrode and energy consumption. At the optimum conditions, 82.4% COD, 63.5% TOC and 99.4% color removal efficiencies were observed, when C0 = 100 mg L−1, the treatment time was 45 min, with j = 117.64 A m−2 and the initial pH0 = 6.2. The respective electrode and energy consumptions at the optimum conditions were 0.16 kg Al per kg COD removed and 2.48 kW h per kg COD removed. The magnitude of the zeta potential gave an indication regarding the potential stability of the colloidal suspensions of BG dye and aluminum flocs present in the solution over the pH range of 3.2–12.2. It was found that the removal of the cationic dye was maximum when the zeta potential was least negative and that the removal was due to adsorption on neutral aluminum hydroxide. Finally, Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), pore size distribution and thermogravimetric analysis (TGA) techniques were used to characterize the solid residues obtained during the EC treatment of aqueous solutions with and without BG dye.


Recommended Literature
- [1] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [2] Strong evidence for stereoselective 1,3-additions of transient nitrilium phosphane-ylide complexes: synthesis of the first 1-aza-3-phosphabuta-1,3-diene complexesThis work is dedicated to Professor Henning Hopf on the occasion of his 60th birthday.
- [3] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [4] Isolation and characterization of a bacterial strain Hydrogenophaga sp. PYR1 for anaerobic pyrene and benzo[a]pyrene biodegradation†
- [5] Ferromagnetic vanadium disulfide VS2 monolayers with high Curie temperature and high spin polarization†
- [6] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [7] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [8] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [9] Molecular recognition of carboxylates in the protein leucine zipper by a multivalent supramolecular ligand: residue-specific, sensitive and label-free probing by UV resonance Raman spectroscopy†
- [10] Preparation of new sulfur-doped and sulfur/nitrogen co-doped CsTaWO6 photocatalysts for hydrogen production from water under visible light










